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Compound of Interest

Compound Name: Cagliflozin Impurity 12

Cat. No.: B15126614 Get Quote

Application Note:
Quantitative Analysis of Canagliflozin Impurity 12 in
Active Pharmaceutical Ingredient (API) by LC-
MS/MS
Abstract
This application note describes a sensitive and selective liquid chromatography-tandem mass

spectrometry (LC-MS/MS) method for the quantification of Canagliflozin Impurity 12 in the

Canagliflozin active pharmaceutical ingredient (API). The method utilizes a reversed-phase

chromatographic separation followed by detection using a triple quadrupole mass spectrometer

operating in Multiple Reaction Monitoring (MRM) mode. The described protocol is intended for

researchers, scientists, and drug development professionals for the accurate quantification of

this potential impurity, ensuring the quality and safety of Canagliflozin API.

Introduction
Canagliflozin is an orally administered selective sodium-glucose co-transporter 2 (SGLT2)

inhibitor used for the treatment of type 2 diabetes mellitus. During the synthesis of

Canagliflozin, various process-related impurities can be generated. Regulatory guidelines

necessitate the identification, characterization, and quantification of impurities in the final API to

ensure its safety and efficacy.
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Canagliflozin Impurity 12, identified as (2R,3R,4R,5S,6R)-2-(acetoxymethyl)-6-(3-((5-(4-

fluorophenyl)thiophen-2-yl)methyl)-4-methylphenyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate, is

a potential impurity that may arise during the manufacturing process. Its chemical structure is

presented in Figure 1. This document provides a detailed protocol for a robust LC-MS/MS

method for the quantification of this specific impurity.

Figure 1. Chemical Structure of Canagliflozin Impurity 12

Chemical Formula: C₃₂H₃₃FO₉S[1][2] Molecular Weight: 612.68 g/mol [1][2]

Experimental
Materials and Reagents

Canagliflozin API (for spiking)

Canagliflozin Impurity 12 reference standard (purity ≥98%)

Acetonitrile (LC-MS grade)

Methanol (LC-MS grade)

Water (LC-MS grade)

Formic acid (LC-MS grade)

Ammonium acetate (LC-MS grade)

Instrumentation
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid

chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer with an

electrospray ionization (ESI) source was used.

LC-MS/MS Method Parameters
Table 1: Chromatographic Conditions
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Parameter Condition

Column C18, 2.1 x 50 mm, 1.8 µm

Mobile Phase A 0.1% Formic Acid in Water

Mobile Phase B 0.1% Formic Acid in Acetonitrile

Flow Rate 0.4 mL/min

Gradient
30% B to 95% B in 5 min, hold at 95% B for 2

min, re-equilibrate at 30% B for 3 min

Column Temperature 40 °C

Injection Volume 5 µL

Table 2: Mass Spectrometry Conditions

Parameter Condition

Ionization Mode Electrospray Ionization (ESI), Positive

Capillary Voltage 3.5 kV

Source Temperature 150 °C

Desolvation Temperature 400 °C

Desolvation Gas Flow 800 L/hr

Cone Gas Flow 50 L/hr

MRM Transitions See Table 3

Table 3: MRM Transitions for Canagliflozin Impurity 12
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Analyte
Precursor Ion
(Q1) [M+H]⁺

Product Ion
(Q3)

Collision
Energy (eV)

Dwell Time
(ms)

Canagliflozin

Impurity 12

(Quantifier)

613.2 553.2 15 100

Canagliflozin

Impurity 12

(Qualifier)

613.2 331.1 25 100

Note: The precursor ion corresponds to the protonated molecule [M+H]⁺. The product ions are

proposed based on the neutral loss of acetic acid (60 Da) and further fragmentation.

Protocols
Standard Solution Preparation

Stock Solution (100 µg/mL): Accurately weigh 10 mg of Canagliflozin Impurity 12 reference

standard and dissolve in 100 mL of methanol.

Working Standard Solutions: Prepare a series of working standard solutions by serially

diluting the stock solution with a 50:50 mixture of acetonitrile and water to achieve

concentrations ranging from 1 ng/mL to 1000 ng/mL.

Sample Preparation
API Sample Solution (1 mg/mL): Accurately weigh 50 mg of Canagliflozin API and dissolve in

50 mL of a 50:50 mixture of acetonitrile and water.

Spiked Sample Preparation (for method validation): Spike the API sample solution with

appropriate volumes of the working standard solutions to achieve known concentrations of

Impurity 12.

Method Validation
The analytical method should be validated according to ICH Q2(R1) guidelines, with the

following parameters being assessed:
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Specificity: The ability of the method to differentiate and quantify the analyte in the presence

of other components, including the API. This can be demonstrated by the absence of

interfering peaks at the retention time of Impurity 12 in a blank and an un-spiked API sample.

Linearity: The linearity of the method should be established by analyzing a series of at least

five concentrations of the impurity. The correlation coefficient (r²) should be ≥ 0.99.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD and LOQ should be

determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.

Accuracy: The accuracy should be assessed by determining the recovery of the impurity in

spiked API samples at three different concentration levels (e.g., 50%, 100%, and 150% of

the target concentration). The mean recovery should be within 80-120%.

Precision: The precision of the method should be evaluated at both the repeatability (intra-

day) and intermediate precision (inter-day) levels. The relative standard deviation (RSD)

should be ≤ 15%.

Data Presentation
Table 4: Summary of Quantitative Data (Example)

Validation Parameter Acceptance Criteria Result

Linearity (r²) ≥ 0.99 0.9992

Range (ng/mL) - 5 - 500

LOD (ng/mL) S/N ≥ 3 1.5

LOQ (ng/mL) S/N ≥ 10 5.0

Accuracy (% Recovery) 80 - 120% 98.5 - 103.2%

Precision (RSD%)

- Repeatability ≤ 15% 4.2%

- Intermediate Precision ≤ 15% 6.8%

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15126614?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Workflow and Diagrams
The overall workflow for the quantification of Canagliflozin Impurity 12 is depicted below.

Solution Preparation

Method Validation

Standard Stock Solution
(100 µg/mL)

Working Standards
(1-1000 ng/mL)

LC Separation
(C18 Column)

API Sample Solution
(1 mg/mL)

MS/MS Detection
(MRM Mode)

Peak Integration Quantification
(Calibration Curve)

Specificity Linearity & Range LOD & LOQ Accuracy Precision

Click to download full resolution via product page

LC-MS/MS workflow for Canagliflozin Impurity 12.

Conclusion
The LC-MS/MS method described in this application note provides a reliable and robust

approach for the quantification of Canagliflozin Impurity 12 in Canagliflozin API. The method is

specific, sensitive, accurate, and precise, making it suitable for routine quality control analysis

in a pharmaceutical setting. Adherence to this protocol will aid in ensuring the quality and

safety of Canagliflozin API by effectively monitoring and controlling this potential impurity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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